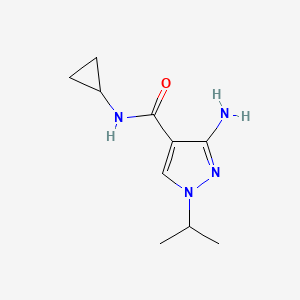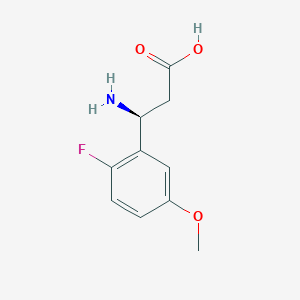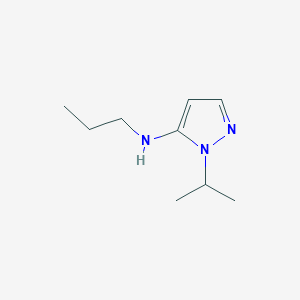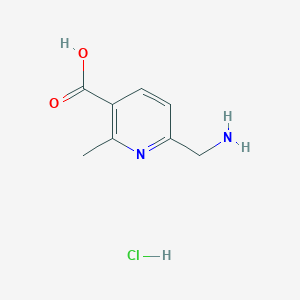
3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structural features, which include an amino group, a cyclopropyl group, and an isopropyl group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-isopropyl-1H-pyrazole-4-carboxamide with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide or chloroform . The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like flash chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant applications in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and drug development .
Medicine: The compound has shown promise in the development of new therapeutic agents. Its derivatives are being investigated for their anticancer and anti-inflammatory properties. The presence of the pyrazole ring is particularly beneficial in enhancing the biological activity of these derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in the development of new materials and catalysts .
作用機序
The mechanism of action of 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
類似化合物との比較
- 3-Amino-1-cyclopentyl-N-isopropyl-1H-pyrazole-4-carboxamide
- 4-Amino-1-isopropyl-1H-pyrazole-3-carboxamide
- 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Comparison: Compared to these similar compounds, 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopropyl group. This group imparts additional steric hindrance and electronic effects, which can influence the compound’s reactivity and biological activity. The cyclopropyl group also enhances the compound’s stability and its ability to form stable complexes with metals .
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
3-amino-N-cyclopropyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-6(2)14-5-8(9(11)13-14)10(15)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,13)(H,12,15) |
InChIキー |
VCRJLDXTWQHDFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)

![N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11733273.png)
![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733296.png)

![N-[(3,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733303.png)

![1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733314.png)

![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11733321.png)

